molecular formula C14H16BrF3 B3155450 4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene CAS No. 800381-60-6

4-(Bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene

Cat. No.: B3155450
CAS No.: 800381-60-6
M. Wt: 321.18 g/mol
InChI Key: ZPIIIWNFODYJJO-UHFFFAOYSA-N
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Description

“4-(Trifluoromethyl)benzyl bromide” is a laboratory chemical . It’s used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities. It’s also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .


Synthesis Analysis

For small-scale laboratory preparations, trifluorotoluene is synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst . Industrial production is done by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor .


Molecular Structure Analysis

The molecular formula of “4-(Trifluoromethyl)benzyl bromide” is C7H4BrF3 .


Chemical Reactions Analysis

The compound can undergo nucleophilic substitution reactions . It’s used as a synthetic intermediate in the production of pesticides and pharmaceuticals .


Physical and Chemical Properties Analysis

The compound is considered hazardous . More specific physical and chemical properties weren’t available in the search results.

Scientific Research Applications

Heterocyclic Compounds and Biological Significance

Research on triazine, a nitrogen-containing heterocycle related to benzene structures, shows that it and its derivatives have been synthesized and evaluated for a wide spectrum of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects among others. The findings suggest that the triazine nucleus, similar in structural motif to benzene derivatives, could be a core moiety for future drug development due to its potent pharmacological activity (Verma, Sinha, & Bansal, 2019).

Catalytic Oxidation of Cyclohexene

Research on the selective catalytic oxidation of cyclohexene, a compound related to cyclohexyl groups, indicates its importance in the chemical industry for producing intermediates with diverse functional groups. Controllable oxidation can selectively afford targeted products, which is synthetically valuable for both academic and industrial applications. This highlights the potential for selective synthesis and modification of compounds including those with cyclohexyl groups for industrial applications (Cao et al., 2018).

Supramolecular Chemistry of Benzene Derivatives

Benzene-1,3,5-tricarboxamides (BTAs) have been shown to be important in supramolecular chemistry, offering applications ranging from nanotechnology to biomedical fields. The wide accessibility and detailed understanding of their self-assembly behavior underline the versatility of benzene derivatives in forming structurally complex and functionally diverse materials (Cantekin, de Greef, & Palmans, 2012).

Environmental and Health Impacts of Brominated Compounds

Research into novel brominated flame retardants (NBFRs), which might be structurally or functionally related to bromomethyl groups, emphasizes the need for understanding their occurrence, environmental fate, and toxicity. The study points out knowledge gaps and the necessity for more research on these compounds' impacts on indoor environments and potential health risks (Zuiderveen, Slootweg, & de Boer, 2020).

Safety and Hazards

The compound is considered hazardous. It causes severe skin burns and eye damage. It’s advised not to breathe its dust/fume/gas/mist/vapors/spray. After handling, one should wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn while handling it .

Properties

IUPAC Name

4-(bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrF3/c15-9-10-6-7-12(11-4-2-1-3-5-11)13(8-10)14(16,17)18/h6-8,11H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIIIWNFODYJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2)CBr)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

800381-60-6
Record name 4-(bromomethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of (4-cyclohexyl-3-trifluoromethyl-phenyl)-methanol (300 mg, 1.16 mmol) and PPh3 (460 mg, 1.74 mmol) in DCM (5 mL) at 0° C. is added CBr4 (580 mg, 1.74 mmol) dissolved in DCM (2 mL). The reaction is stirred at 0° C. for 1 h followed by concentration. The residue obtained is purified by silica gel chromatography (5% EtOAc in hexanes) to give 4-bromomethyl-1-cyclohexyl-2-trifluoromethyl-benzene as a white solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
460 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
580 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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